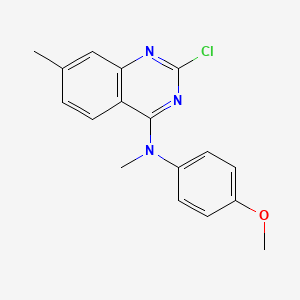![molecular formula C18H23N5 B12921779 1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine CAS No. 919496-09-6](/img/structure/B12921779.png)
1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine: is a complex organic compound that features a cyclopropylpiperazine moiety attached to a pyrimidine ring, which is further connected to a phenylmethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Attachment of the Cyclopropylpiperazine Moiety: The cyclopropylpiperazine group is introduced via a nucleophilic substitution reaction, where the pyrimidine ring reacts with cyclopropylpiperazine in the presence of a base such as sodium carbonate.
Introduction of the Phenylmethanamine Group: The final step involves the coupling of the pyrimidine derivative with a phenylmethanamine precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the phenylmethanamine group to yield reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its ability to interact with these targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine
- (4-(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine
- (4-(2-(4-Propylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine
Uniqueness
Compared to similar compounds, (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine is unique due to the presence of the cyclopropyl group in the piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
919496-09-6 |
|---|---|
Molekularformel |
C18H23N5 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
[4-[2-(4-cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl]methanamine |
InChI |
InChI=1S/C18H23N5/c19-11-14-1-3-15(4-2-14)16-12-20-18(21-13-16)23-9-7-22(8-10-23)17-5-6-17/h1-4,12-13,17H,5-11,19H2 |
InChI-Schlüssel |
QQMXLJSAOUVPLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCN(CC2)C3=NC=C(C=N3)C4=CC=C(C=C4)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


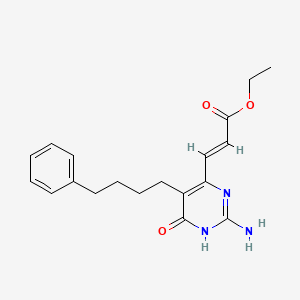
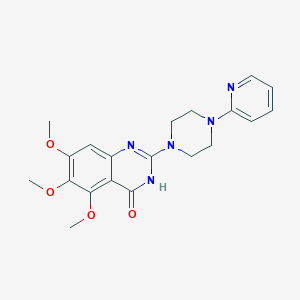
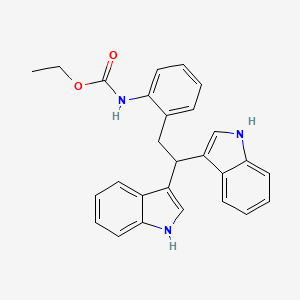
![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)

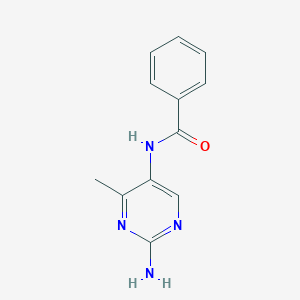
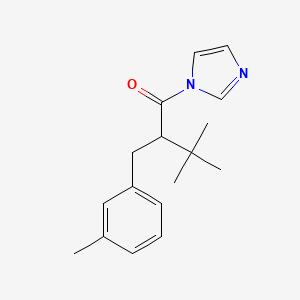
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
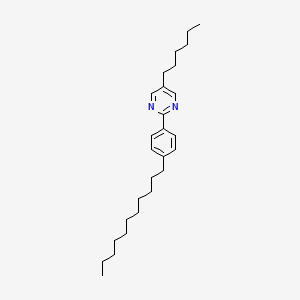
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)
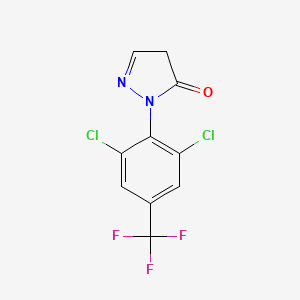
![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
